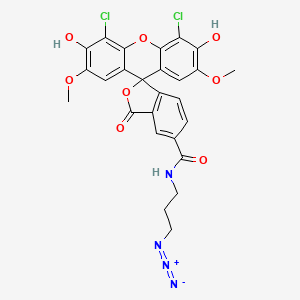

JOE azide, 5-isomer

Description

BenchChem offers high-quality JOE azide, 5-isomer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JOE azide, 5-isomer including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H20Cl2N4O8 |

|---|---|

Molecular Weight |

587.4 g/mol |

IUPAC Name |

N-(3-azidopropyl)-4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C26H20Cl2N4O8/c1-37-16-9-14-22(18(27)20(16)33)39-23-15(10-17(38-2)21(34)19(23)28)26(14)13-5-4-11(8-12(13)25(36)40-26)24(35)30-6-3-7-31-32-29/h4-5,8-10,33-34H,3,6-7H2,1-2H3,(H,30,35) |

InChI Key |

HEOCCOHXKKBACD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)O3)C5=CC(=C(C(=C5O2)Cl)O)OC)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

JOE Azide 5-Isomer: Fluorescence Characterization and Labeling Protocols

Technical Guide for High-Fidelity Biomolecular Conjugation

Executive Summary

The JOE azide 5-isomer (4',5'-dichloro-2',7'-dimethoxy-5-carboxyfluorescein azide) is a high-performance xanthene fluorophore engineered for bioorthogonal "Click" chemistry. Unlike the mixed isomer preparations often found in generic reagents, the purified 5-isomer offers superior spectral reproducibility and defined spatial orientation upon binding.

This guide provides a rigorous technical analysis of the fluorophore’s excitation/emission profiles, comparative isomer physics, and a validated protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC). It is designed for researchers requiring precise quantification in qPCR, DNA sequencing, and fluorescence microscopy.

Spectral Characteristics and Isomer Physics[1][2]

Excitation and Emission Profiles

JOE is a chlorinated fluorescein derivative.[1] The addition of chlorine and methoxy groups to the xanthene ring results in a bathochromic shift (red-shift) relative to FAM, moving the emission into the yellow-green region. This makes it an ideal partner for multiplexing with FAM (green) and TAMRA/ROX (red).

Table 1: Physicochemical Properties of JOE Azide 5-Isomer

| Parameter | Value | Notes |

| Excitation Max ( | 533 nm | Optimal excitation via 532 nm laser lines. |

| Emission Max ( | 554 nm | Matches the HEX/VIC detection channels. |

| Extinction Coefficient ( | 75,000 M⁻¹cm⁻¹ | Measured at |

| Quantum Yield ( | ~0.58 - 0.66 | Highly dependent on linker rigidity and pH. |

| Stokes Shift | 21 nm | Sufficient for effective noise filtration. |

| Solubility | DMSO, DMF, Water (moderate) | Stock solutions recommended in DMSO/DMF. |

The 5-Isomer Advantage

Commercial JOE is often a mixture of 5- and 6-isomers. For high-precision assays, the pure 5-isomer is critical.

-

Spectral Precision: 6-isomers typically exhibit a blue-shift (-2 to -7 nm) in emission compared to 5-isomers [1]. Using a mixture broadens the emission peak, reducing signal-to-noise ratios in multiplex qPCR.

-

Binding Orientation: The position of the linker (carbon 5 vs. 6 on the bottom ring) dictates how the dye orients relative to the biomolecule. The 5-isomer often provides a more favorable steric arrangement for DNA hybridization, minimizing quenching by adjacent guanosine bases [1].

Jablonski Diagram (Energy States)

The following diagram illustrates the photophysical transition of the JOE 5-isomer, highlighting the non-radiative decay that leads to the observed Stokes shift.

Figure 1: Jablonski diagram illustrating the excitation of JOE azide at 533 nm, vibrational relaxation, and subsequent emission at 554 nm.

Mechanism of Action: CuAAC Labeling

The JOE azide 5-isomer is designed for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is bioorthogonal, meaning it does not interfere with native biochemical processes.[2][3]

Reaction Pathway

The terminal azide group (

Figure 2: The CuAAC reaction pathway. The Cu(I) catalyst stabilizes the intermediate, allowing the reaction to proceed rapidly in aqueous conditions.

Experimental Protocol: Oligonucleotide Labeling

Objective: Label a 10 nmol alkyne-modified oligonucleotide with JOE azide 5-isomer.

Reagents Required[4][5][6]

-

JOE Azide, 5-isomer Stock: 10 mM in DMSO (Store at -20°C, dark).

-

Alkyne-Oligonucleotide: Dissolved in nuclease-free water.

-

Cu(II)-TBTA Stock: 10 mM Copper(II)-TBTA complex in 55% DMSO.

-

Ascorbic Acid Stock: 5 mM in water (Prepare fresh ; susceptible to oxidation).[3]

-

DMSO: High-purity grade.

Step-by-Step Methodology

Note: This protocol assumes a final reaction volume of 50-100 µL.

-

Preparation: Calculate reagent volumes. A typical ratio is 1.5x dye excess relative to the oligonucleotide to ensure complete labeling.

-

Solvent Mix: In a pressure-tight vial, dissolve the alkyne-oligo in water. Add 2M Triethylammonium Acetate (TEAA) buffer (pH 7.[2][3][4]0) to a final concentration of 0.2 M.[3][4]

-

Dye Addition: Add DMSO to the mixture (aim for ~50% final volume DMSO to solubilize the organic dye). Add the JOE Azide stock (1.5 equivalents). Vortex briefly.

-

Catalyst Activation:

-

Incubation: Flush the vial with inert gas, cap tightly, and vortex. Incubate at room temperature overnight in the dark.

-

Troubleshooting: If dye precipitation occurs, heat to 80°C for 3 minutes, vortex, and return to RT.

-

-

Purification (Precipitation Method):

-

Add 4 volumes of cold acetone (-20°C) or ethanol.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Discard supernatant (unreacted dye). Wash pellet with cold acetone.

-

Dry pellet and resuspend in buffer.

-

Workflow Diagram

Figure 3: Operational workflow for labeling alkyne-modified oligonucleotides with JOE azide.

Validation and Quality Control

Determining Degree of Labeling (DOL)

To verify the efficiency of the reaction, measure the absorbance of the purified conjugate at 260 nm (DNA) and 533 nm (JOE).

- : 75,000 M⁻¹cm⁻¹

- (Correction Factor) : 0.36 (JOE absorbs ~36% of its max at 260 nm) [2].

-

Target DOL : 0.9 - 1.1 indicates successful mono-labeling.

Storage Stability[5][6][7]

-

Lyophilized: Stable for >12 months at -20°C.

-

In Solution: Stable for 1-2 weeks at 4°C (pH 7-8). Avoid acidic pH (<5) as fluorescein derivatives can protonate and lose fluorescence intensity (though they are generally more stable than FITC).

References

-

University of Bristol / NIH. (2011). Synthesis and Spectral Properties of Oligonucleotide Conjugates: 5-Isomers vs 6-Isomers. Retrieved from

-

Antibodies.com. (n.d.). JOE azide, 5-isomer (A270231) Specifications and Spectral Data. Retrieved from

-

Lumiprobe Corp. (n.d.). Click Chemistry Labeling of Oligonucleotides and DNA: Protocols. Retrieved from

-

BroadPharm. (2022).[5] Protocol for Azide-Alkyne Click Chemistry.[3][4][6][5] Retrieved from

-

AAT Bioquest. (n.d.). Spectrum Viewer: 6-JOE vs 5-JOE. Retrieved from [7]

Sources

The 5-JOE Azide Fluorophore: Structural Mechanics, Photophysics, and CuAAC Bioconjugation Workflows

Executive Summary

In the landscape of molecular diagnostics and targeted drug development, the precision of fluorescent labeling dictates the reliability of downstream assays. The 5-JOE azide fluorophore—a highly specialized xanthene derivative—has emerged as a gold standard for bioorthogonal labeling via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). By matching the HEX channel in multiplexed quantitative PCR (qPCR) and flow cytometry, 5-JOE provides critical spectral separation from common dyes like FAM and TAMRA.

This technical guide deconstructs the structural advantages of the 5-JOE azide, details its quantitative photophysical profile, and provides a rigorously validated, causality-driven protocol for biomolecule conjugation.

Structural Architecture and Photophysical Properties

Chemical Anatomy of 5-JOE

The core of 5-JOE (5-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein) is engineered to overcome the inherent limitations of standard fluorescein.

-

Halogenation (4',5'-dichloro): The addition of electron-withdrawing chlorine atoms significantly lowers the pKa of the xanthene hydroxyl group. This ensures the fluorophore remains fully deprotonated—and thus maximally fluorescent—at physiological pH (pH 7.4), conferring high resistance to pH-induced fluorescence fluctuations.

-

Etherification (2',7'-dimethoxy): The methoxy substituents induce a precise bathochromic (red) shift in the excitation and emission spectra, pushing the emission maximum into the yellow-green region (~554 nm)[1].

-

Isomeric Purity (5-Isomer): Utilizing the pure 5-isomer (where the azide-bearing linker is attached exclusively to the 5-position of the bottom benzoic acid ring) is an analytical necessity. Mixed 5/6-isomers cause chromatographic peak splitting during reverse-phase HPLC, which complicates the characterization of labeled therapeutics. Furthermore, the specific structural orientation of the 5-JOE isomer has been shown to neutralize the well-known fluorescence quenching effect caused by adjacent Guanine (G) nucleobases, making it highly reliable for oligonucleotide probe design.

Quantitative Photophysical Profile

To ensure accurate assay calibration and stoichiometric calculations, the fundamental properties of the 1 are summarized below:

| Property | Value |

| Chemical Name | 5-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein azide |

| Molecular Formula | C₂₆H₂₀N₄Cl₂O₈[2] |

| Molecular Weight | 587.37 Da[1] |

| Absorption Maximum (λabs) | 533 nm[1] |

| Emission Maximum (λem) | 554 nm[1] |

| Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹[1] |

| Correction Factor (CF260 / CF280) | 0.36 / 0.28[1] |

| Mass Spec Conjugation Shift | +586.1 Da[1] |

Mechanistic Bioconjugation: The CuAAC Workflow

The Role of Ligands and Reducing Agents

Conjugating 5-JOE azide to an alkyne-modified oligonucleotide or protein relies on CuAAC click chemistry. Because the active Copper(I) catalyst is thermodynamically unstable and prone to oxidation, it must be generated in situ and heavily protected.

For biological workflows, the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is strictly preferred over traditional TBTA[3]. THPTA acts as a sacrificial protectant; it binds Cu(I) to block its bioavailability, thereby preventing the generation of reactive oxygen species (ROS) that would otherwise cleave oligonucleotide backbones or degrade the fluorophore[3].

Reaction Pathway Visualization

Fig 1: CuAAC workflow for 5-JOE azide bioconjugation, highlighting catalyst pre-assembly.

Self-Validating Experimental Protocol: Biomolecule Labeling

To ensure absolute reproducibility and structural integrity of the final conjugate, the following protocol integrates mechanistic causality into every step.

Step 1: Catalyst Pre-complexation

-

Action: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA ligand. Vortex briefly and incubate for 5 minutes[3].

-

Causality: Free Cu(II) can non-specifically bind to metalloprotein active sites or intercalate into nucleic acids. Pre-chelating Cu(II) with THPTA ensures the metal is sterically shielded, preventing target degradation prior to reduction[3].

Step 2: Reaction Assembly

-

Action: In a separate pressure-tight vial, dissolve the alkyne-modified biomolecule in aqueous buffer (e.g., 0.2 M triethylammonium acetate, pH 7.0)[4]. Add a 4- to 50-fold molar excess of 5-JOE azide (prepared as a 10 mM stock in DMSO)[3].

-

Causality: A stoichiometric excess of the fluorophore drives the bimolecular cycloaddition toward completion, ensuring maximum labeling efficiency for low-concentration biological targets.

Step 3: Degassing

-

Action: Purge the assembled mixture with an inert gas (Argon or Nitrogen) for 30 seconds[4].

-

Causality: Dissolved oxygen rapidly oxidizes the active Cu(I) intermediate back into inactive Cu(II). Degassing prevents catalytic stalling and suppresses ROS formation.

Step 4: Initiation

-

Action: Add the pre-complexed Cu(II)-THPTA to the reaction vial, followed immediately by 10 µL of freshly prepared 300 mM Sodium Ascorbate[3]. Incubate at room temperature in the dark for 30–60 minutes[3].

-

Causality: Sodium ascorbate acts as an electron donor to generate the active Cu(I) species in situ. Adding it last ensures that Cu(I) is only formed when the alkyne, azide, and protective ligands are fully assembled, preventing premature catalyst decay[3].

Step 5: Validation and Quality Control (Self-Validating System)

-

Action: Purify the conjugate via ethanol precipitation (for oligonucleotides) or size-exclusion chromatography (for proteins)[3],[4]. Analyze the purified product via Mass Spectrometry.

-

Causality: A successful 1,2,3-triazole linkage will yield a precise, predictable mass shift of +586.1 Da on the target biomolecule[1]. This self-validating metric definitively confirms covalent conjugation, easily distinguishing it from non-covalent dye aggregation.

References

Sources

Navigating the Spectral Overlap: A Technical Guide to the Compatibility of JOE Azide (5-isomer) with HEX Filter Sets

For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, the precise matching of fluorophores to instrument filter sets is paramount for generating high-fidelity data. This guide provides a deep technical analysis of the compatibility between JOE azide (5-isomer), a popular yellow-emitting fluorescent dye, and standard HEX (hexachlorofluorescein) filter sets commonly found in fluorescence microscopes, flow cytometers, and qPCR instruments. We will explore the underlying spectral principles, present quantitative data, and offer field-proven protocols to validate this pairing in your own laboratory setting.

Part 1: The Fundamentals of Fluorophore and Filter Set Interaction

At the heart of any fluorescence-based measurement lies the interplay between the spectral properties of the fluorescent dye and the transmission characteristics of the optical filters. A successful pairing ensures maximal excitation of the fluorophore, efficient collection of its emitted light, and minimal spectral bleed-through or crosstalk from other fluorescent channels.

The compatibility of a fluorophore and filter set is determined by the degree of overlap between:

-

The fluorophore's excitation spectrum and the filter set's excitation filter passband: The excitation filter should selectively transmit wavelengths that are strongly absorbed by the fluorophore.

-

The fluorophore's emission spectrum and the filter set's emission filter passband: The emission filter should efficiently capture the wavelengths of light emitted by the fluorophore while blocking stray excitation light and autofluorescence.

-

The dichroic mirror's cutoff wavelength: The dichroic mirror plays a critical role in separating the excitation and emission light paths, reflecting the excitation wavelengths towards the sample and transmitting the longer-emission wavelengths to the detector.

Part 2: Spectral Characteristics of JOE Azide (5-isomer) and HEX Filter Sets

JOE Azide (5-isomer): A Versatile Yellow Fluorophore

JOE is a xanthene dye, a derivative of fluorescein, known for its bright emission in the yellow region of the spectrum.[1] The azide moiety of JOE azide (5-isomer) allows for its covalent attachment to a wide range of molecules via "click chemistry," a highly efficient and specific bio-orthogonal ligation reaction.[2][3] This makes it a valuable tool for labeling oligonucleotides, proteins, and other biomolecules.[2]

The key spectral properties of JOE azide (5-isomer) are summarized in the table below:

| Parameter | Value | Source |

| Excitation Maximum (λex) | 533 nm | [1][2][4] |

| Emission Maximum (λem) | 554 nm | [1][2][4] |

| Molar Extinction Coefficient (ε) | 75,000 L·mol⁻¹·cm⁻¹ | [1][2][4] |

| Fluorescence Quantum Yield (Φ) | 0.61 | [1][4] |

HEX Filter Sets: Designed for the Yellow-Green Spectrum

HEX (hexachlorofluorescein) is another chlorinated fluorescein derivative with spectral properties very similar to JOE.[5] Consequently, filter sets designed for HEX are often suitable for JOE and other spectrally similar dyes like VIC.[5][6] These filter sets are a standard offering for many fluorescence-based instruments, particularly in applications like multiplex qPCR.[6][7][8]

A typical HEX filter set consists of the following components:

| Component | Typical Wavelength Specification | Source |

| Excitation Filter | Centered at ~535 nm (e.g., 535/25 nm) | [6] |

| Emission Filter | Centered at ~560 nm (e.g., 560/20 nm) | [6] |

| Dichroic Mirror | Longpass with a cutoff at ~550 nm | [6] |

Part 3: Analysis of Spectral Compatibility

Based on the spectral data presented, JOE azide (5-isomer) is highly compatible with standard HEX filter sets. The excitation maximum of JOE at 533 nm aligns well within the typical passband of a HEX excitation filter (e.g., 535/25 nm).[1][2][4][6] Similarly, the emission maximum of JOE at 554 nm is efficiently captured by a typical HEX emission filter (e.g., 560/20 nm).[1][2][4][6]

The close spectral matching between JOE and HEX is a recognized characteristic, with many sources stating that the JOE fluorophore matches the channel for the HEX dye.[2][4] This compatibility is foundational for its use in multiplex assays where distinct spectral channels are a necessity.[9][10][11]

The following diagram illustrates the spectral relationship between JOE azide (5-isomer) and a representative HEX filter set.

Part 4: Experimental Validation Protocol

While the spectral data strongly supports compatibility, it is always best practice to empirically validate this in your specific experimental context. The following protocol outlines a general workflow for confirming the compatibility of JOE azide (5-isomer) with your instrument's HEX filter set.

Objective: To quantify the signal intensity and signal-to-noise ratio of a JOE-labeled sample using a HEX filter set.

Materials:

-

JOE azide (5-isomer) labeled sample (e.g., oligonucleotide, antibody)

-

Unlabeled negative control sample

-

Appropriate buffer (e.g., PBS, TE buffer)

-

Fluorescence microplate reader, microscope, or flow cytometer equipped with a HEX filter set

Methodology:

-

Sample Preparation:

-

Prepare a dilution series of the JOE-labeled sample in the appropriate buffer.

-

Include a buffer-only blank and an unlabeled negative control at a concentration equivalent to the highest concentration of the labeled sample.

-

-

Instrument Setup:

-

Select the HEX filter set on your instrument.

-

Set the excitation and emission wavelengths according to the filter set specifications (if adjustable).

-

Optimize the gain/exposure time using the highest concentration of the JOE-labeled sample to ensure the signal is within the linear range of the detector and not saturated.

-

-

Data Acquisition:

-

Measure the fluorescence intensity of the blank, negative control, and all dilutions of the JOE-labeled sample.

-

Acquire a sufficient number of replicates for statistical analysis.

-

-

Data Analysis:

-

Subtract the average fluorescence intensity of the blank from all other readings.

-

Calculate the signal-to-noise ratio (S/N) by dividing the average fluorescence of a given sample concentration by the average fluorescence of the unlabeled negative control.

-

Plot the background-subtracted fluorescence intensity against the concentration of the JOE-labeled sample to assess linearity.

-

The following diagram outlines the experimental workflow for validation.

Part 5: Best Practices and Troubleshooting

-

Crosstalk in Multiplex Assays: While JOE is compatible with the HEX channel, when designing multiplex experiments with other fluorophores (e.g., FAM, Cy5), it is crucial to consider potential spectral crosstalk.[9] Crosstalk occurs when the emission of one dye is detected in the channel of another.[9] Always run single-color controls to assess and, if necessary, correct for spectral overlap using compensation techniques.

-

Instrument Calibration: For quantitative applications such as qPCR, ensure your instrument is properly calibrated for the HEX/JOE/VIC channel.[7][8]

-

Photostability: Like many fluorophores, JOE is susceptible to photobleaching. Minimize light exposure during sample preparation and imaging to preserve signal intensity.

-

Environmental Sensitivity: The fluorescence of JOE can be influenced by its local environment (e.g., pH, solvent polarity). Maintain consistent buffer conditions for all samples and controls.

Conclusion

The spectral properties of JOE azide (5-isomer) align exceptionally well with the transmission characteristics of standard HEX filter sets. This high degree of compatibility makes JOE azide (5-isomer) an excellent choice for fluorescence-based applications utilizing instruments equipped with a HEX channel. By understanding the underlying spectral principles and performing empirical validation, researchers can confidently employ this fluorophore-filter pairing to generate robust and reliable data.

References

-

Antibodies.com. JOE azide, 5-isomer (A270231). [Link]

-

colighfilter.com. HEX/VIC Yellow PCR Fluorescent Bandpass Filter Set. [Link]

-

优正光电. HEX ULTRA Widefield Fluorescence Filter Set for LED Light Sources. [Link]

-

Photonic Solutions. Fluorescence Filter Sets for Microscopy and Imaging. [Link]

-

Agilent. Dye Compatibility for Multiplexing with Mx3000P and Mx3005P QPCR Systems. [Link]

-

Eurogentec. Compatibility cycler channels vs fluorescent dyes. [Link]

-

Alluxa. HEX ULTRA Widefield Fluorescence Filter Set for LED Light Sources. [Link]

-

ZAXIS. 5-JOE azide. [Link]

-

Eurogentec. Dyes, Quenchers & Cyclers. [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. JOE azide, 5-isomer (A270231) | Antibodies.com [antibodies.com]

- 3. 5-JOE azide | ZAXIS [zaxis-inc.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. colighfilter.com [colighfilter.com]

- 7. idtdna.com [idtdna.com]

- 8. eurogentec.com [eurogentec.com]

- 9. agilent.com [agilent.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. eurogentec.com [eurogentec.com]

Technical Guide: Molecular Characterization and Application of JOE Azide 5-Isomer

[1]

Executive Summary

This technical guide provides a comprehensive analysis of JOE Azide 5-isomer , a specialized fluorescent reagent used in high-precision genomic and proteomic labeling. Unlike isomeric mixtures (5/6-JOE) that cause peak broadening in HPLC and capillary electrophoresis, the pure 5-isomer ensures single-peak resolution, critical for automated DNA sequencing and quantitative PCR (qPCR). This document details its physicochemical properties, molecular identity, and validated protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemical Identity & Molecular Characterization[1][2][3][4][5]

The precise characterization of JOE Azide 5-isomer is essential for calculating stoichiometry in conjugation reactions and verifying product identity via Mass Spectrometry (MS).

Molecular Specifications

| Parameter | Specification |

| IUPAC Name | N-(3-azidopropyl)-3',6'-dihydroxy-2',7'-dimethoxy-4',5'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide |

| Common Name | JOE Azide, 5-isomer |

| Molecular Formula | C₂₆H₂₀Cl₂N₄O₈ |

| Molecular Weight | 587.37 Da (Average) |

| Monoisotopic Mass | 586.07 Da (Expected MS peak [M+H]⁺ ≈ 587.[1][2]08) |

| CAS Number | 1422178-11-7 |

| Appearance | Red Solid |

| Solubility | Soluble in DMSO, DMF, and alcohols; low solubility in pure water. |

Structural Analysis

The molecule consists of a 4',5'-dichloro-2',7'-dimethoxyfluorescein core (JOE) derivatized at the 5-position of the bottom phthalic acid ring.

-

Fluorophore Core: Provides the spectral properties (Yellow/Green emission). The chlorine and methoxy substituents shift the spectra red relative to FAM and increase photostability.

-

Linker: A propyl-amide linker (

) connects the fluorophore to the reactive azide group. This spacer reduces steric hindrance during the click reaction. -

Isomeric Purity: The "5-isomer" designation indicates the carboxamide linkage is strictly at the 5-position (para to the phthalic anhydride oxygen in the precursor), eliminating the 6-isomer impurity.

Physicochemical & Spectral Properties[1][2][4][7][8][9][10][11]

JOE is a standard fluorophore for the HEX/VIC channel in multiplex qPCR and DNA sequencing.

Spectral Data

| Property | Value | Conditions |

| Excitation Max ( | 533 nm | pH > 8.0 (Buffer dependent) |

| Emission Max ( | 554 nm | pH > 8.0 |

| Extinction Coefficient ( | 75,000 M⁻¹cm⁻¹ | at |

| Quantum Yield ( | ~0.68 | High brightness |

| Stokes Shift | 21 nm |

Stability & Handling

-

pH Sensitivity: Like most fluoresceins, JOE is pH-sensitive. Fluorescence is maximal in basic environments (pH 8–9) where the phenolic group is deprotonated.

-

Storage: Store dry at -20°C, protected from light. Solutions in DMSO/DMF are stable for months at -20°C if kept anhydrous.

Mechanism of Action: CuAAC Labeling

JOE Azide is designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It reacts selectively with terminal alkynes to form a stable 1,2,3-triazole linkage.

Reaction Pathway

The reaction requires a Cu(I) catalyst, typically generated in situ from Cu(II) sulfate and a reducing agent (Sodium Ascorbate), often stabilized by a ligand (e.g., THPTA) to protect biomolecules from oxidative damage.

Figure 1: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing JOE Azide.

Experimental Protocol: Oligonucleotide Labeling

This protocol describes the labeling of a 5'-alkyne-modified oligonucleotide (20 nmol scale).

Reagents Required

-

Oligonucleotide: 5'-Alkyne-modified DNA/RNA (100 µM in water).

-

JOE Azide Stock: 10 mM in DMSO.

-

Cu(II)-TBTA/THPTA Stock: 2 mM Copper Sulfate / 10 mM THPTA ligand (pre-mixed).

-

Reducing Agent: 100 mM Sodium Ascorbate (freshly prepared).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Workflow

-

Preparation: Dissolve 20 nmol of alkyne-oligo in 20 µL water.

-

Reaction Mix Assembly: Add reagents in the following order to a 1.5 mL tube:

-

10 µL Phosphate Buffer (100 mM).

-

20 µL Oligo solution (20 nmol).

-

3 µL JOE Azide (30 nmol, 1.5 eq).

-

5 µL Cu-THPTA Mix.

-

5 µL Sodium Ascorbate (Add last to initiate).

-

-

Incubation: Vortex gently, spin down, and incubate at Room Temperature (RT) for 30–60 minutes in the dark.

-

Precipitation: Add 500 µL of 3% Lithium Perchlorate in Acetone (or standard Ethanol precipitation) to precipitate the labeled oligo and remove excess free dye.

-

Purification: HPLC or PAGE is recommended to remove traces of free dye, although precipitation removes the bulk.

Figure 2: Workflow for labeling alkyne-modified oligonucleotides with JOE Azide.

Quality Control & Validation

To ensure experimental success, the labeled product must be validated.

Mass Spectrometry Validation

Because the Click reaction is an addition reaction (Atom Economy = 100%), the theoretical mass of the product is the sum of the oligo mass and the azide mass.

HPLC Analysis[1][11]

-

Retention Time: The JOE-labeled oligo will be significantly more hydrophobic than the unlabeled alkyne-oligo, eluting later on a C18 Reverse Phase column.

-

Purity Check: Monitor at 260 nm (DNA) and 533 nm (JOE). A single peak in the 533 nm channel confirms the advantage of using the 5-isomer ; mixed isomers would typically show a "doublet" peak, complicating analysis.

References

-

Antibodies.com. JOE azide, 5-isomer (A270231) Specifications. Retrieved from [Link][3]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

Technical Guide: Solubility & Handling of JOE Azide 5-isomer

This guide details the solubility, handling, and reconstitution of JOE Azide 5-isomer , a critical reagent for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.

Executive Summary & Chemical Identity

JOE Azide 5-isomer (6-JOE azide) is a chlorinated fluorescein derivative modified with an azide group at the 5-position of the bottom benzene ring. It is chemically distinct from FAM derivatives due to the chlorine substituents, which shift its spectral emission into the yellow/HEX channel (~554 nm) and increase its lipophilicity.

| Property | Specification |

| Chemical Name | 5-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein azide |

| Molecular Weight | 587.37 Da |

| Appearance | Red to Orange Solid |

| Solubility Class | High (Polar Aprotic Solvents) |

| Primary Solvents | DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide) |

| Excitation / Emission | 533 nm / 554 nm |

Solubility Profile: DMSO vs. DMF

While manufacturers label the solubility simply as "Good," precise control requires understanding the solvent-solute interaction. JOE Azide contains a rigid xanthene core that is prone to

Comparative Solvent Analysis

| Feature | DMSO (Dimethyl sulfoxide) | DMF (Dimethylformamide) |

| Solubility Limit | > 25 mM (Recommended) | > 25 mM (Recommended) |

| Freezing Point | 19°C (Solidifies in fridge) | -61°C (Liquid in fridge) |

| Volatility | Low (Hard to remove) | High (Easier to evaporate) |

| Biological Toxicity | Lower (Permeable to membranes) | Higher (Cytotoxic) |

| Use Case | Preferred for long-term storage and cell-based assays. | Preferred for organic synthesis or when solvent removal is required post-reaction. |

Critical Insight: While the theoretical saturation point in pure DMSO can exceed 100 mM, working stocks should be limited to 10–25 mM . Higher concentrations increase the viscosity and risk of precipitation upon freeze-thaw cycles due to the "salting out" effect if any moisture is absorbed.

The "Anhydrous Reconstitution" Protocol

This self-validating protocol ensures complete solubilization and prevents the common error of "micro-precipitation," where invisible aggregates reduce labeling efficiency.

Reagents Required

-

JOE Azide 5-isomer (Lyophilized solid)

-

Anhydrous DMSO (Grade:

99.9%, Water content <50 ppm) -

Vortex Mixer

-

Centrifuge

Step-by-Step Methodology

Phase 1: Environmental Equilibration

-

Warm-Up: Remove the vial of JOE Azide from -20°C storage.

-

Equilibrate: Allow the vial to sit at room temperature for 20 minutes before opening.

-

Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic solid, leading to hydrolysis risks or difficult solubilization.

-

Phase 2: Solubilization (Target: 10 mM Stock)

Calculation for 1 mg vial:

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

-

Vortexing: Vortex vigorously for 30 seconds .

-

Pulse Centrifugation: Spin down for 5 seconds to collect liquid.

-

Visual Validation: Hold the vial against a light source. The solution must be a clear, homogeneous orange/red liquid .

-

Validation Check: If particulates are visible, sonicate in a water bath for 2 minutes.

-

Phase 3: Aliquoting & Storage

-

Aliquot: Divide the stock into small volumes (e.g., 10–20

L) to avoid repeated freeze-thaw cycles. -

Seal: Use Parafilm or screw caps with O-rings.

-

Store: Place in a light-tight box at -20°C .

Workflow Visualization

The following diagram illustrates the logical flow of the reconstitution process, emphasizing critical control points (Equilibration and Visual Check) to ensure data integrity.

Figure 1: Decision-matrix workflow for the solubilization of JOE Azide, highlighting the critical visual inspection loop.

Usage in Click Chemistry

When using the solubilized JOE Azide in aqueous buffers (e.g., PBS, Tris):

-

Dilution Factor: Maintain the final organic co-solvent (DMSO/DMF) concentration < 10% in the reaction mixture. High organic content can denature proteins, while too low organic content (if the dye concentration is high) can cause the dye to precipitate.

-

Stoichiometry:

-

CuAAC (Copper-Catalyzed): Use 1.5–5 molar equivalents of JOE Azide relative to the alkyne target.

-

SPAAC (Copper-Free): Use 5–10 molar equivalents due to slower kinetics with DBCO/BCN cyclooctynes.

-

Troubleshooting

| Issue | Cause | Solution |

| Precipitation on Thawing | Moisture ingress or "Salting Out" | Warm to 37°C for 5 mins; Vortex. Ensure DMSO was anhydrous. |

| Low Labeling Efficiency | Hydrolysis of Azide (Rare) or Photobleaching | Check storage conditions. Azides are stable, but the fluorophore bleaches. Keep in dark. |

| Incomplete Dissolution | Saturation | Add more solvent to lower concentration to 5 mM. Sonicate. |

References

-

Antibodies.com. (n.d.). JOE azide, 5-isomer (A270231) Product Datasheet. Retrieved from [Link][1]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

Sources

JOE azide 5-isomer CAS number and safety data sheet

The following technical monograph provides an in-depth analysis of JOE Azide 5-isomer , designed for researchers requiring precise physicochemical data, safety protocols, and application methodologies.

Chemical Identity & Core Specifications

JOE Azide 5-isomer is a specialized fluorescent linker used in bioorthogonal chemistry. It is a derivative of the 6-JOE fluorophore (a chlorinated fluorescein: 4',5'-dichloro-2',7'-dimethoxyfluorescein), modified with an azide moiety specifically at the 5-position of the bottom benzene ring. This isomeric purity is critical for ensuring single-peak elution in HPLC and consistent FRET distances in structural biology applications.

| Parameter | Technical Specification |

| CAS Number | 1422178-11-7 |

| Chemical Name | 5-JOE Azide; JOE azide, 5-isomer |

| Molecular Formula | C₂₆H₂₀Cl₂N₄O₈ |

| Molecular Weight | 587.37 g/mol |

| Appearance | Red to Orange Solid |

| Solubility | High in polar aprotic solvents (DMSO, DMF) |

| Excitation Max | 520 nm (Typical) / 533 nm (Solvent dependent) |

| Emission Max | 548 nm (Typical) / 554 nm (Solvent dependent) |

| Extinction Coeff.[1][2][3] (ε) | ~75,000 L[2][3]·mol⁻¹·cm⁻¹ |

| Quantum Yield | 0.61 |

| Detection Channel | HEX / JOE / VIC |

Part 1: Safety Data Sheet (SDS) Analysis

Note: While specific isomeric derivatives often lack individual government-lodged SDS entries, the following safety profile is synthesized from vendor data (Lumiprobe, BroadPharm) and standard hazard classifications for organic azides of this molecular weight class.

1. Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Azide-Specific Hazard: Unlike sodium azide (inorganic), high-molecular-weight organic azides (C/N ratio > 3) are generally stable and non-explosive under standard conditions. However, they should be treated as potentially shock-sensitive if concentrated or heated dry.

2. Handling & Storage Protocols

-

Storage: Store at -20°C .

-

Light Sensitivity: Critical. Store in the dark (foil-wrapped or amber vials) to prevent photobleaching before conjugation.

-

Atmosphere: Desiccate; store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis of the ester/amide linkages over long periods.

-

Reconstitution: Dissolve in anhydrous DMSO or DMF. Stock solutions (e.g., 10 mM) are stable for 1 month at -20°C if protected from freeze-thaw cycles.

3. Emergency Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Skin Contact: Wash with soap and water.[4] The dye is highly colored; staining indicates exposure.

-

Disposal: Do not dispose of azide-containing solutions down the drain, especially if heavy metals (copper, lead) are present in plumbing, as this can form explosive metal azides. Quench unreacted azide with excess alkyne or phosphine before disposal if required by local EHS regulations.

Part 2: Experimental Application (Click Chemistry)

The primary utility of JOE Azide 5-isomer is in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It reacts with terminal alkynes to form a stable 1,2,3-triazole linkage.[2]

Mechanism of Action

The 5-isomer specificity ensures that the dye is oriented in a fixed position relative to the biomolecule, reducing "wobble" that can affect fluorescence polarization or FRET efficiency.

Figure 1: Simplified mechanism of the CuAAC reaction where JOE Azide conjugates to a terminal alkyne.

Standard Protocol: Oligonucleotide Labeling (CuAAC)

Reagents:

-

Oligonucleotide-Alkyne: 10 nmol (in water).

-

JOE Azide 5-isomer: 10 mM in DMSO.

-

Cu-TBTA Complex: Pre-mixed 20 mM CuSO₄ + 50 mM TBTA (or THPTA) ligand.

-

Ascorbic Acid: 100 mM (Freshly prepared).

-

Buffer: 2 M Triethylammonium Acetate (TEAA), pH 7.0.

Workflow:

-

Preparation: Dissolve 10 nmol of alkyne-modified oligo in 50 µL of H₂O.

-

Assembly: Add the following in order:

-

10 µL 2M TEAA buffer.

-

15 µL DMSO.

-

5 µL JOE Azide stock (50-fold molar excess).

-

5 µL Cu-TBTA complex.

-

5 µL Ascorbic Acid (Start reaction).

-

-

Incubation: Vortex briefly. Incubate at Room Temperature (25°C) for 4–16 hours in the dark.

-

Purification:

-

Precipitation: Add 300 µL 2% LiClO₄ in acetone (or standard Ethanol precipitation). Centrifuge at 12,000 rpm for 10 min.

-

HPLC: Purify via RP-HPLC (C18 column) using an Acetonitrile/TEAA gradient. The hydrophobic dye will shift the retention time significantly, allowing easy separation from unlabeled oligo.

-

Part 3: Structural Logic & Isomerism

The distinction between the 5-isomer and 6-isomer is derived from the synthesis of the fluorescein core. Commercial "JOE" is often a mixture unless specified. The 5-isomer (CAS 1422178-11-7) connects the linker to the carbon para to the xanthene oxygen (relative to the phthalic acid ring orientation), offering distinct steric properties.

Figure 2: Separation logic of JOE isomers. Using the pure 5-isomer eliminates batch-to-batch variability in assays.

References

-

Antibodies.com. (n.d.). JOE azide, 5-isomer (A270231).[5] Retrieved from [Link][5]

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

Sources

Methodological & Application

Application Note: High-Efficiency Labeling of Alkyne-Modified DNA with JOE Azide 5-isomer via CuAAC

Abstract

This guide details the protocol for covalently labeling alkyne-modified DNA oligonucleotides with JOE azide 5-isomer using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard fluorescein derivatives, the 5-isomer of JOE (6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein) provides a single, defined structural peak during HPLC purification, eliminating the signal broadening associated with mixed isomers. This protocol utilizes THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) as the copper-stabilizing ligand.[1][2] THPTA is selected over TBTA for its superior aqueous solubility and proven ability to protect DNA from copper-mediated oxidative degradation (ROS) during the reaction.

Scientific Rationale & Mechanism

The Fluorophore: JOE Azide 5-isomer

JOE is a chlorinated fluorescein derivative widely used in automated DNA sequencing and qPCR (HEX channel match).[3][4]

-

Spectral Properties:

, -

Isomer Purity: Commercial dyes often exist as 5- and 6-isomer mixtures. Using the pure 5-isomer is critical for drug development and diagnostic assays because it yields a single hydrophobic species. This ensures that during Reverse Phase HPLC (RP-HPLC), the labeled DNA elutes as a sharp, single peak, simplifying isolation from unlabeled impurities.

The Catalyst: Cu(I)-THPTA vs. Cu(I)-TBTA

While TBTA is the historical standard, it requires significant organic co-solvent (DMSO/DMF) which can precipitate DNA. Furthermore, uncomplexed Cu(I) generates Reactive Oxygen Species (ROS) that nick DNA backbones.

-

Recommendation: This protocol strictly uses THPTA . It fully complexes Cu(I) in water, preventing disproportionation and shielding the DNA backbone from oxidative damage.

Experimental Workflow

The following diagram illustrates the critical path for the labeling and purification process.

Figure 1: Workflow for CuAAC labeling of DNA. Note the pre-complexation of Copper and THPTA to minimize free copper toxicity.

Materials & Reagents

| Component | Stock Concentration | Storage | Notes |

| Alkyne-DNA | 100–200 µM in H₂O | -20°C | Ensure DNA is free of ammonium ions (inhibits Cu catalyst). |

| JOE Azide 5-isomer | 10 mM in DMSO | -20°C, Dark | Critical: Use anhydrous DMSO. Protect from light.[1][3][4] |

| CuSO₄[1][2][5] · 5H₂O | 20 mM in H₂O | RT | Source of Copper. |

| THPTA Ligand | 50 mM in H₂O | -20°C | Stoichiometric excess relative to Cu is required (5:1). |

| Sodium Ascorbate | 100 mM in H₂O | Fresh Only | Do not store. Make fresh immediately before use. |

| NaOAc Buffer | 3 M, pH 5.2 | RT | For precipitation. |

| Ethanol | 100% (Cold) | -20°C | For precipitation. |

Detailed Protocol

Phase 1: Preparation of Catalyst Complex

Why: Mixing CuSO₄ and THPTA before adding them to the DNA ensures all copper is coordinated, preventing DNA degradation.

-

In a separate microtube, mix 1 µL of 20 mM CuSO₄ with 2 µL of 50 mM THPTA .

-

Vortex and let stand for 5 minutes. The solution may turn light blue.

-

Ratio Check: This provides a 1:5 ratio of Cu:Ligand, ideal for DNA protection.

-

Phase 2: Reaction Assembly

Scale: Example calculated for 10 nmol of DNA (e.g., 50 µL of 200 µM oligo).

-

DNA Solution: Place 50 µL of Alkyne-DNA (200 µM) in a 1.5 mL Eppendorf tube.

-

Buffer: Add 10 µL of 2M Triethylammonium Acetate (TEAA) pH 7.0 (Optional, but stabilizes pH).

-

Solvent: Add 50 µL DMSO.

-

Note: A 50% DMSO final concentration helps solubilize the organic dye, but THPTA allows reducing this to 10-20% if the DNA is long (>50 bp) and sensitive to precipitation.

-

-

Azide Addition: Add 3 µL of 10 mM JOE Azide (30 nmol, 3 eq).

-

Stoichiometry: 1.5 to 5 equivalents of azide is standard. 3 eq ensures rapid kinetics without excessive waste.

-

-

Catalyst Addition: Add 3 µL of the pre-complexed Cu-THPTA mixture. Vortex briefly.

-

Initiation: Add 5 µL of fresh 100 mM Sodium Ascorbate .

-

Action: Vortex immediately. Flush headspace with Nitrogen or Argon (optional but recommended to prevent oxidation of Cu(I)).

-

-

Incubation: Incubate at Room Temperature for 30–60 minutes in the dark.

-

Optimization: Do not heat.[6] Heating increases DNA degradation risks.

-

Phase 3: Purification (Ethanol Precipitation)

Why: Removes unreacted dye (which is soluble in ethanol) and copper/ligand.

-

Dilute reaction volume to 200 µL with water.

-

Add 20 µL of 3 M Sodium Acetate (pH 5.2) .

-

Add 600 µL (3 volumes) of cold 100% Ethanol .

-

Vortex and place at -20°C for 30 minutes (or -80°C for 15 mins).

-

Centrifuge at 13,000 x g for 15–20 minutes at 4°C.

-

Carefully decant the supernatant (contains excess red/orange dye).

-

Visual Check: The pellet should be visible. If the supernatant is highly fluorescent, the precipitation worked well to remove free dye.

-

-

Wash pellet once with 500 µL of cold 70% Ethanol. Centrifuge again for 5 mins.

-

Air dry the pellet and resuspend in water or TE buffer.

Quality Control & Degree of Labeling (DOL)

HPLC Analysis

Analyze the product on a C18 Reverse-Phase column.

-

Mobile Phase: 0.1 M TEAA (pH 7.0) / Acetonitrile gradient.

-

Expectation: The JOE-labeled DNA will elute later than unlabeled DNA due to the hydrophobicity of the dye.

-

5-Isomer Benefit: You should see a single sharp peak for the product. If you used a mixed isomer dye, you would see a "doublet" peak, making it hard to distinguish product from n-1 failure sequences.

Calculating Degree of Labeling (DOL)

Measure absorbance at 260 nm (

Constants for JOE Azide 5-isomer:

- (Extinction Coeff): 75,000 M⁻¹cm⁻¹

- (Correction Factor): 0.36 (Absorbance of dye at 260 nm relative to max)

Formula:

-

Target: A DOL of 0.9 – 1.0 indicates successful labeling.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| DNA Degradation | Free Cu(I) generating ROS. | Ensure THPTA is mixed with CuSO₄ before adding to DNA.[1] Increase THPTA:Cu ratio to 5:1. |

| Precipitation during reaction | Too much DMSO or low temp. | Reduce DMSO to 20%. Ensure reagents are at RT before mixing. |

| Low Labeling Efficiency | Oxidized Ascorbate or Copper. | Use fresh Ascorbate. Flush vial with inert gas (Ar/N₂).[5][7][8] |

| Double Peaks on HPLC | Mixed isomer dye used.[6][9] | Verify reagent is strictly "5-isomer". Check column temperature (run at 50°C). |

References

-

Lumiprobe Corporation. Click Chemistry Labeling of Oligonucleotides and DNA Protocol.[5] Retrieved from

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Establishes THPTA superiority).

-

Antibodies.com. JOE Azide, 5-isomer Product Specifications & Spectral Data.[4] Retrieved from

-

BroadPharm. Protocol for Azide-Alkyne Click Chemistry (THPTA vs TBTA). Retrieved from

- Presolski, S. I., et al. (2011).Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. confluore.com.cn [confluore.com.cn]

- 3. lumiprobe.com [lumiprobe.com]

- 4. JOE azide, 5-isomer (A270231) | Antibodies.com [antibodies.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. interchim.fr [interchim.fr]

- 9. eurofinsgenomics.com [eurofinsgenomics.com]

High-Fidelity Labeling of Oligonucleotides with JOE Azide 5-isomer for Multiplex qPCR

Executive Summary

This application note details the protocol for the covalent attachment of JOE azide 5-isomer to alkyne-modified oligonucleotides using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

JOE (4',5'-dichloro-2',7'-dimethoxyfluorescein) is a critical fluorophore for multiplex qPCR, occupying the "Yellow" spectral channel (approx. 520 nm Ex / 548 nm Em), often serving as a direct alternative to VIC™ or HEX™. The 5-isomer is specifically selected over mixed isomers to ensure single-peak HPLC elution profiles and consistent Fluorescence Resonance Energy Transfer (FRET) distances in dual-labeled probes. This homogeneity is non-negotiable for diagnostic-grade assays where batch-to-batch reproducibility is paramount.

Part 1: Scientific Background & Mechanism

The Fluorophore: JOE Azide 5-isomer

Unlike standard fluorescein (FAM), JOE possesses chloride and methoxy substituents that redshift its emission and render it less pH-sensitive.

-

Excitation Max: ~520–533 nm

-

Emission Max: ~548–554 nm

-

Isomeric Purity: The 5-isomer refers to the linkage position on the phthalic acid moiety. Using a pure 5-isomer eliminates the "doublet" often seen in HPLC purification of mixed-isomer dyes, simplifying the isolation of the labeled oligonucleotide.

The Chemistry: Ligand-Assisted CuAAC

The labeling utilizes "Click Chemistry" (CuAAC). While efficient, copper(I) can degrade DNA via oxidative cleavage. To prevent this, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand.

-

Function of THPTA: It chelates Cu(I), stabilizing the oxidation state and blocking the generation of reactive oxygen species (ROS) that would otherwise damage the oligonucleotide backbone.

-

Reaction Specificity: The azide group on the dye reacts exclusively with the terminal alkyne on the oligonucleotide to form a stable 1,2,3-triazole linkage.

Mechanism Diagram

The following diagram illustrates the reaction pathway and the stabilizing role of the THPTA ligand.

Figure 1: Mechanism of Ligand-Assisted CuAAC Labeling. The THPTA ligand is essential for protecting the oligonucleotide from copper-mediated degradation during the catalytic cycle.

Part 2: Materials & Reagents[2][3][4][5][6]

| Component | Specification | Purpose |

| Oligonucleotide | 5' or 3' Alkyne-modified (e.g., 5'-Hexynyl) | Scaffold for labeling.[1][2] |

| Fluorophore | JOE Azide, 5-isomer (10 mM in DMSO) | Reporter dye. |

| Cu(II) Source | CuSO₄[2] · 5H₂O (100 mM in water) | Precursor to catalytic Cu(I). |

| Ligand | THPTA (250 mM in water) | Protects DNA & accelerates reaction. |

| Reducing Agent | Sodium Ascorbate (500 mM in water) | Reduces Cu(II) to active Cu(I). Freshly prepared. |

| Buffer | 2M TEAA (Triethylammonium Acetate), pH 7.0 | Maintains neutral pH for reaction. |

| Precipitation | 3% Lithium Perchlorate in Acetone | Post-reaction cleanup (removes excess dye). |

| Solvent | DMSO (Anhydrous) | Co-solvent for dye solubility. |

Part 3: Experimental Protocol

Phase 1: Preparation

-

Oligonucleotide Dissolution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 0.5 – 1.0 mM .

-

Note: High concentrations are preferred to drive reaction kinetics.

-

-

Reagent Mix Preparation: Prepare the Cu-THPTA Complex immediately before use.

-

Mix 1 part 100 mM CuSO₄ with 2 parts 250 mM THPTA.

-

Insight: Pre-complexing Copper and THPTA ensures that free copper ions never encounter the DNA.

-

Phase 2: The Click Reaction

Target Scale: 10 nmol Oligonucleotide

-

In a 1.5 mL microcentrifuge tube, combine:

-

10 µL Alkyne-Oligo (1 mM stock = 10 nmol)

-

4 µL 2M TEAA Buffer (pH 7.0)

-

50 µL DMSO (improves dye solubility)

-

3 µL JOE Azide 5-isomer (10 mM stock = 30 nmol, 3x excess )

-

-

Vortex briefly to mix.

-

Add Catalyst: Add 2 µL of the pre-mixed Cu-THPTA complex.

-

Add Reductant: Add 2 µL of 500 mM Sodium Ascorbate.

-

Critical: The solution may turn slightly yellow/orange upon adding ascorbate. This indicates the reduction of Cu(II) to Cu(I).

-

-

Incubate:

-

Temperature: Room Temperature (20–25°C).

-

Time: 30–60 minutes.

-

Protection: Wrap tube in foil to protect the fluorophore from light.

-

Phase 3: Purification (HPLC)

Why not just ethanol precipitate? For qPCR, free dye acts as a potent background noise generator. Ethanol precipitation often fails to remove all non-covalently bound dye. RP-HPLC is mandatory for high-sensitivity assays.

-

Column: C18 Reverse Phase (e.g., Hamilton PRP-1 or equivalent).

-

Buffer A: 0.1 M TEAA (pH 7.0).

-

Buffer B: Acetonitrile (MeCN).

-

Gradient: 5% to 50% Buffer B over 30 minutes.

-

Collection:

-

Unlabeled oligo elutes early.

-

JOE-labeled oligo elutes later (due to the hydrophobicity of the dye).

-

Free dye elutes last (or is washed off in high organic phase).

-

-

Validation: Collect the peak corresponding to the labeled product (monitor absorption at 260 nm and 520 nm).

Phase 4: Quality Control

-

Mass Spectrometry (ESI-MS):

-

Calculate expected mass:

. -

JOE Azide 5-isomer adds approx 587.37 Da (check specific CoA from vendor).

-

-

Purity Check: Re-inject a small aliquot on HPLC. Purity should be >95% for qPCR.

Part 4: qPCR Multiplex Design

When designing a multiplex panel, JOE serves as the "Yellow" channel. It must be spectrally isolated from other targets.

| Channel | Dye | Excitation (nm) | Emission (nm) | Quencher Selection |

| Green | FAM | 495 | 520 | BHQ-1 / Iowa Black FQ |

| Yellow | JOE (5-isomer) | 520 | 548 | BHQ-1 / Iowa Black FQ |

| Red | ROX / Texas Red | 575 | 605 | BHQ-2 / Iowa Black RQ |

| Far Red | Cy5 | 649 | 670 | BHQ-2 / Iowa Black RQ |

Note on Quenchers: Since JOE emits at ~548 nm, BHQ-1 (Black Hole Quencher 1) is the ideal quencher (absorption max ~534 nm). BHQ-2 is less efficient for JOE.

Part 5: Workflow Visualization

Figure 2: End-to-End Workflow for Oligonucleotide Labeling and Purification.

Part 6: Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield | Oxygen inhibition of Cu(I). | Degas buffers with N₂ or Argon before adding ascorbate.[3][4] |

| Oligo Degradation | Copper-induced oxidation. | Ensure THPTA is pre-mixed with Copper. Do not use Copper Sulfate alone. |

| Precipitation in Tube | Low solubility of dye. | Increase DMSO concentration (up to 50% v/v is tolerated). |

| High Background in qPCR | Free dye contamination. | Perform a second round of purification (HPLC or PAGE).[4] Ethanol precipitation is insufficient. |

| Split Peaks in HPLC | Mixed isomers used. | Verify reagent is pure 5-isomer . Mixed isomers resolve as doublets. |

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Retrieved from [Link]

-

Glen Research. Labeling Oligonucleotides With Click Chemistry. Retrieved from [Link]

Sources

Application Note: Synthesis of Fluorescent Probes via CuAAC Click Chemistry Using 5-JOE Azide

Target Audience: Research Scientists, Molecular Biologists, and Drug Development Professionals Application Focus: Bioorthogonal Conjugation, Oligonucleotide Labeling, and Multiplex Fluorescence Assays

Executive Summary

The development of highly specific fluorescent probes is a cornerstone of modern molecular biology, enabling advanced diagnostics, multiplex quantitative PCR (qPCR), and cellular imaging. 5-JOE azide (the 5-isomer of 2',7'-dimethoxy-4',5'-dichloro-6-carboxyfluorescein azide) is a premium bioorthogonal reagent designed for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[1].

Unlike standard fluorescein (FAM), 5-JOE is a chlorinated derivative that exhibits reduced pH sensitivity and enhanced photostability[1]. Its emission profile in the yellow-green spectrum perfectly matches the HEX channel, making it an indispensable tool for multiplexing alongside FAM (green) and TAMRA/ROX (red) channels[2]. This application note details the mechanistic rationale and a self-validating protocol for synthesizing 5-JOE fluorescent probes using click chemistry to yield highly stable triazole linkages[3].

Physicochemical & Spectral Profile

Understanding the spectral and physical properties of 5-JOE is critical for optimizing downstream assay parameters, such as filter selection and probe concentration.

| Property | Value |

| Fluorophore Core | 5-JOE (Chlorinated Fluorescein)[1] |

| Reactive Group | Azide (-N₃)[3] |

| Excitation Maximum (λex) | ~525 - 529 nm[2][4] |

| Emission Maximum (λem) | ~554 - 555 nm[2][4] |

| Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹[5] |

| Fluorescence Quantum Yield (Φ) | ~0.61[5] |

| Recommended Detection Channel | HEX / JOE[1] |

Mechanistic Rationale: The CuAAC Workflow

The CuAAC reaction is driven by the highly specific, bioorthogonal cycloaddition between the azide group of 5-JOE and a terminal alkyne on the target biomolecule.

Fig 1: Workflow of CuAAC-mediated conjugation of 5-JOE azide to an alkyne target.

Causality in Catalyst Selection

A common failure point in bioconjugation is target degradation via reactive oxygen species (ROS). To prevent this, our protocol mandates the use of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) over older ligands like TBTA. THPTA is highly water-soluble and tightly coordinates the active Cu(I) species. This coordination accelerates the cycloaddition while simultaneously shielding the biomolecule from hydroxyl radicals generated by Cu(I) in aqueous, aerobic environments.

Fig 2: Mechanistic logic of the Cu(I)-catalyzed alkyne-azide cycloaddition system.

Reagent Preparation & Causality

Prepare the following stock solutions. Self-Validation Check: Ensure all aqueous buffers are degassed to minimize baseline oxidation of the Cu(I) catalyst.

-

5-JOE Azide Stock (10 mM): Dissolve 5-JOE azide in anhydrous DMSO.

-

Causality: Azides are generally stable, but prolonged exposure to water can lead to hydrolysis of the dye's ester linkages. Anhydrous DMSO ensures long-term stability at -20°C[1].

-

-

Alkyne-Modified Biomolecule (1 mM): Dissolve in Milli-Q water or a primary amine-free buffer (e.g., PBS, pH 7.4).

-

CuSO₄ Stock (20 mM): Dissolve in Milli-Q water.

-

THPTA Ligand Stock (50 mM): Dissolve in Milli-Q water.

-

Sodium Ascorbate Stock (100 mM): Dissolve in Milli-Q water.

-

Causality: This must be prepared fresh daily . Ascorbate readily oxidizes in atmospheric air; using an oxidized stock will fail to reduce Cu(II) to the active Cu(I) state, resulting in zero probe yield.

-

Step-by-Step Conjugation Protocol

This protocol is optimized for a 100 µL reaction volume, suitable for labeling oligonucleotides or small proteins.

Step 1: Catalyst Pre-Complexation

-

In a clean microcentrifuge tube, mix 2 µL of 20 mM CuSO₄ with 4 µL of 50 mM THPTA.

-

Causality: Pre-mixing Cu(II) with the ligand before reduction ensures that the moment Cu(I) is generated, it is immediately captured and stabilized, preventing disproportionation into Cu(0) and Cu(II).

Step 2: Reaction Assembly

-

To a new reaction tube, add the following in exact order:

-

10 µL of Alkyne-Biomolecule (1 mM)

-

70 µL of PBS (pH 7.4) or Milli-Q water

-

6 µL of the pre-complexed CuSO₄/THPTA mixture

-

4 µL of 10 mM 5-JOE Azide (4-fold molar excess)

-

-

Vortex gently to ensure homogeneity.

Step 3: Initiation

-

Add 10 µL of fresh 100 mM Sodium Ascorbate to the reaction mixture.

-

Causality: Adding the reducing agent last initiates the reaction in a controlled manner only after all substrates and stabilized catalysts are uniformly distributed.

Step 4: Incubation

-

Flush the tube with Argon or Nitrogen gas (optional but recommended for high-value targets), seal, and incubate at room temperature for 1 to 2 hours in the dark.

Purification & Validation

Unreacted 5-JOE azide must be removed to prevent background fluorescence in downstream assays.

-

For Oligonucleotides: Perform a standard ethanol precipitation. Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold absolute ethanol. Centrifuge at 14,000 x g for 30 minutes. Alternatively, use Reverse-Phase HPLC (RP-HPLC) monitoring absorbance at 260 nm (nucleic acid) and 525 nm (5-JOE).

-

For Proteins/Peptides: Pass the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25 or NAP-5) pre-equilibrated with PBS.

Validation: Confirm successful conjugation by measuring the UV-Vis absorbance of the purified conjugate. The Degree of Labeling (DOL) can be calculated using the extinction coefficient of 5-JOE (~75,000 M⁻¹cm⁻¹) at its absorbance maximum (~525 nm)[4][5].

References[1] Title: JOE azide, 5-isomer | CAS#:1422178-11-7

Sources

Application Note: Copper-Free Click Chemistry (SPAAC) Labeling with JOE Azide 5-Isomer

Mechanistic Rationale & Bioorthogonal Advantages

Traditional bioconjugation relies heavily on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the requisite Cu(I) catalyst generates reactive oxygen species (ROS) that induce oxidative damage in sensitive biomolecules, leading to oligonucleotide cleavage and protein denaturation[1].

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—commonly known as copper-free click chemistry—bypasses this cytotoxicity. By utilizing strained cyclooctynes such as dibenzocyclooctyne (DBCO), the reaction is thermodynamically driven by the release of inherent ring strain (~18 kcal/mol)[2]. This drastically lowers the activation energy of the [3+2] cycloaddition, allowing it to proceed rapidly and selectively in aqueous physiological conditions without any metal catalyst[2].

For fluorescent tracking, JOE (2',7'-dimethoxy-4',5'-dichloro-6-carboxyfluorescein) is a highly stable xanthene dye that emits in the yellow-green spectrum, perfectly matching the HEX channel for multiplexed qPCR and sequencing assays[3]. Utilizing the pure 5-isomer of JOE azide is a critical experimental choice: it ensures uniform conjugation kinetics and prevents the chromatographic peak doubling that plagues 5(6)-isomer mixtures, thereby guaranteeing reproducible HPLC purification and characterization[4].

Quantitative Photophysical & Chemical Properties

To design an effective self-validating protocol, the physical and spectral properties of the fluorophore must be integrated into downstream quality control calculations.

| Property | Value | Clinical/Experimental Significance |

| Absorption Maximum ( | 533 nm | Optimal excitation wavelength; used for quantifying dye concentration. |

| Emission Maximum | 554 nm[3] | Matches HEX filter sets; ideal for multiplexed fluorescence assays. |

| Extinction Coefficient ( | 75,000 M | High molar absorptivity enables high-sensitivity detection. |

| Correction Factor 260 nm ( | 0.36 | Required to correct for dye absorbance when quantifying labeled DNA/RNA. |

| Correction Factor 280 nm ( | 0.28 | Required to correct for dye absorbance when quantifying labeled proteins. |

| Molecular Weight | 587.37 Da[3] | Used to calculate molarity for precise stoichiometric ratios. |

| Solubility | DMSO, DMF[3] | Dictates the necessity of an organic co-solvent in aqueous buffers. |

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression and phase transitions of the SPAAC bioconjugation workflow, highlighting the transition from aqueous/organic interfaces to a stable covalent system.

Workflow of SPAAC bioconjugation using DBCO and JOE azide 5-isomer.

Step-by-Step Methodology: Protein/Oligonucleotide Labeling

This protocol is engineered as a self-validating system. By carefully controlling the stoichiometry and solvent environment, researchers can track the reaction's progress in real-time.

Phase 1: Reagent Preparation & Causality

-

Buffer Selection: Prepare a 1X Phosphate-Buffered Saline (PBS) solution at pH 7.2–7.6[5]. Causality: SPAAC is pH-insensitive, but maintaining physiological pH preserves the structural integrity of the target protein or oligonucleotide[1].

-

Biomolecule Preparation: Dissolve the DBCO-modified biomolecule in the PBS buffer to a final concentration of 1–5 mg/mL[6].

-

Dye Solubilization: Dissolve the JOE azide 5-isomer in anhydrous DMSO or DMF to create a 10 mM stock solution[6]. Causality: JOE azide is highly hydrophobic; introducing it via an anhydrous organic solvent prevents premature hydrolysis and aggregation[3].

Phase 2: The SPAAC Reaction

-

Stoichiometric Mixing: Add the JOE azide 5-isomer stock solution to the DBCO-biomolecule solution. Aim for a 3:1 to 10:1 molar excess of JOE azide relative to the DBCO groups[5].

-

Co-Solvent Control: Ensure the final concentration of DMSO/DMF in the reaction mixture does not exceed 20% (v/v)[6]. Causality: Exceeding 20% organic solvent can precipitate proteins or alter oligonucleotide secondary structures, while dropping below 5% may cause the JOE dye to crash out of solution.

-

Incubation: Incubate the mixture at room temperature (20–25°C) in the dark for 2 to 12 hours[2]. Causality: While the reaction is fast, steric hindrance on large biomolecules may require extended incubation for quantitative yields. The dark environment prevents photobleaching of the JOE fluorophore[3].

Phase 3: Quenching and Purification

-

Reaction Quenching (Optional but Recommended): Add a small amount of water-soluble azide (e.g., azido-ethanol) or Tris buffer to quench any unreacted DBCO groups[6].

-

Separation: Remove unreacted JOE azide using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25 columns), extensive dialysis, or HPLC[5]. Causality: Free dye will artificially inflate downstream fluorescence readings, destroying the integrity of the Degree of Labeling (DOL) calculation.

Self-Validating System: Quality Control Metrics

To ensure the protocol was successful, the system must be validated using orthogonal spectrophotometric measurements.

Metric 1: Real-Time UV-Vis Tracking The unreacted DBCO group exhibits a distinct UV absorbance peak at approximately 310 nm[2][6]. The continuous decrease and eventual disappearance of this 310 nm peak during incubation serves as a real-time, self-validating indicator that the cycloaddition is reaching completion[2].

Metric 2: Degree of Labeling (DOL) Calculation

Post-purification, measure the absorbance of the conjugate at 280 nm (for proteins) or 260 nm (for DNA), and at 533 nm (the

Calculate the actual biomolecule absorbance by subtracting the dye's contribution using the specific Correction Factor (CF):

Calculate the DOL (moles of dye per mole of biomolecule):

References

-

Antibodies.com. JOE azide, 5-isomer (A270231) Specifications. Available at:[Link]

Sources

High-Efficiency Conjugation of JOE Azide 5-Isomer to Alkyne-Modified Proteins via CuAAC

Abstract

This Application Note details the protocol for the site-specific labeling of alkyne-functionalized proteins with JOE azide 5-isomer using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). JOE (4',5'-dichloro-2',7'-dimethoxyfluorescein) is a bright, pH-insensitive fluorophore with spectral properties (

Introduction & Mechanistic Insight

The Fluorophore: JOE Azide 5-Isomer

Unlike standard fluorescein (FAM), JOE possesses chloride and methoxy substituents that shift its emission to the yellow-green region and significantly reduce its pH sensitivity (

The Reaction: CuAAC

The conjugation relies on the bioorthogonal reaction between a terminal alkyne on the protein and the azide group on the dye. While the reaction is thermodynamically favorable, it is kinetically slow at room temperature. Copper(I) catalyzes the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.

Critical Consideration: Free Cu(I) generates Reactive Oxygen Species (ROS) that can cleave peptide backbones or oxidize histidine/methionine residues. To mitigate this, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that chelates Cu(I), accelerating the reaction while acting as a sacrificial antioxidant to protect the protein.[1]

Experimental Workflow & Signaling Pathway

Reaction Mechanism Diagram

Figure 1: Mechanism of CuAAC conjugation. The Cu(I)-THPTA complex coordinates the alkyne and azide, facilitating the formation of the triazole ring.

Protocol Workflow Diagram

Figure 2: Step-by-step experimental workflow for protein conjugation.[2][3][4]

Materials & Reagents

| Reagent | Concentration (Stock) | Solvent | Storage | Notes |

| JOE Azide, 5-isomer | 10 mM | DMSO | -20°C | Protect from light.[5] |

| CuSO₄[2][4][5][6][7] · 5H₂O | 20 mM | ddH₂O | RT | Source of Copper. |

| THPTA Ligand | 100 mM | ddH₂O | -20°C | Essential for protein protection. |

| Sodium Ascorbate | 100 mM | ddH₂O | Fresh | Reducing agent.[2][6][7] Oxidizes rapidly; make fresh.[5] |

| Aminoguanidine | 100 mM | ddH₂O | 4°C | Optional: Prevents protein-dehydroascorbate adducts. |

| Reaction Buffer | 1X PBS or 100 mM Phosphate | Water | RT | pH 7.0 - 7.5. Avoid Tris (can coordinate Cu). |

Detailed Protocol

Phase 1: Pre-Reaction Calculations

Before starting, calculate the molar amounts of reagents.

-

Protein Concentration: Ensure protein is 1–5 mg/mL. Lower concentrations reduce efficiency.

-

Dye Excess: Use 3–5 molar equivalents of JOE azide relative to the protein.

-

Catalyst: Final concentration of CuSO₄ should be 1 mM. THPTA should be 5 mM (1:5 ratio).

Phase 2: Reaction Setup

-

Protein Prep: Dissolve or dilute the alkyne-modified protein in Reaction Buffer (PBS, pH 7.4).

-

Note: Ensure the buffer is free of chelators like EDTA or EGTA, as these will strip the copper and stop the reaction.

-

-

Dye Addition: Add the calculated volume of JOE Azide 5-isomer (10 mM stock) to the protein solution. Vortex gently.

-

Catalyst Premix (Crucial Step):

-

Initiation:

-

Incubation:

-

Flush headspace with N₂ or Ar (optional but recommended for max efficiency).

-

Cap tube and rotate end-over-end for 30–60 minutes at Room Temperature in the dark .

-

Phase 3: Purification

Unreacted dye must be removed to prevent high background.

-

Method A (Spin Columns): Use PD-10 or Zeba Spin Desalting Columns (7K MWCO) equilibrated with PBS. This is the fastest method.

-

Method B (Dialysis): Dialyze against PBS (pH 7.4) at 4°C with at least 3 buffer changes over 24 hours.

Post-Conjugation Analysis (DOL Calculation)[8][9]

To validate the success of the reaction, calculate the Degree of Labeling (DOL).

1. Measure Absorbance:

Measure

2. Constants for JOE Azide 5-Isomer:

-

Molar Extinction Coefficient (

): 75,000 M⁻¹cm⁻¹ -

Correction Factor (

): 0.28 (This accounts for JOE's absorption at 280 nm). -

: Extinction coefficient of your specific protein (e.g., IgG

3. Calculation:

Target DOL: A DOL of 1.0–3.0 is typically optimal. >3.0 may lead to fluorescence quenching.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Protein Precipitation | Copper oxidation or high dye loading. | Increase THPTA ratio to 1:10. Reduce dye excess. Ensure Ascorbate is fresh. |

| Low DOL (<0.5) | Inactive reagents or O₂ inhibition. | Use fresh Sodium Ascorbate.[4][7] Degas buffers. Increase reaction time to 2 hours. |

| Blue precipitate | Cu(OH)₂ formation. | Check pH (must be < 8.0).[5][7] Ensure THPTA is added before Ascorbate. |

References

-

Antibodies.com. (n.d.). JOE azide, 5-isomer (A270231) Datasheet. Retrieved from [Link]

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Fundamental study on THPTA usage).

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. static.igem.wiki [static.igem.wiki]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. broadpharm.com [broadpharm.com]

- 5. interchim.fr [interchim.fr]

- 6. axispharm.com [axispharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Degree of labeling (DOL) step by step [abberior.rocks]

- 9. spectra.arizona.edu [spectra.arizona.edu]

Application Note: Preparation and Utilization of 10 mM JOE Azide, 5-Isomer Stock Solution for CuAAC Bioconjugation

Executive Summary

This application note provides a comprehensive, field-validated methodology for preparing a 10 mM stock solution of JOE azide, 5-isomer, a highly efficient fluorescent probe used in bioconjugation. Designed for researchers and drug development professionals, this guide details the physicochemical rationale behind reagent handling and provides a self-validating workflow for downstream Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) labeling of oligonucleotides.

Mechanistic Insights: The Rationale for JOE Azide, 5-Isomer

JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein) is a chlorinated xanthene dye that emits in the yellow region of the visible spectrum. It is widely utilized as a substitute for HEX dyes in qPCR probes and multiplexed electrophoretic detection due to its high fluorescence quantum yield and weak pH sensitivity[1].

Why the pure 5-isomer? Historically, fluorescent dyes were synthesized as a mixture of 5- and 6-isomers. However, utilizing a pure 5-isomer is critical in modern drug development and precise molecular diagnostics. Isomeric mixtures often result in double peaks during High-Performance Liquid Chromatography (HPLC) purification of the labeled oligonucleotides, complicating downstream isolation and quality control. The pure 5-isomer ensures uniform conjugation kinetics, a single retention time, and reproducible fluorescence quantum yields [1].

The CuAAC Mechanism: The azide moiety on the JOE dye acts as a bioorthogonal handle. Under the catalysis of Copper(I), the azide undergoes a regiospecific 1,3-dipolar cycloaddition with a terminal alkyne on a target biomolecule, forming a highly stable 1,4-disubstituted 1,2,3-triazole linkage. This mechanism, independently pioneered by Rostovtsev et al. [2] and Tornøe et al. [3], is the quintessential "click chemistry" reaction due to its near-perfect atom economy and tolerance to aqueous environments.

Physicochemical Properties & Data Presentation

Understanding the physical properties of JOE azide, 5-isomer is essential for calculating accurate molarity and ensuring the optical integrity of the final conjugate.

| Property | Value / Description |

| Chemical Name | JOE azide, 5-isomer |

| Molecular Formula | C₂₆H₂₀N₄Cl₂O₈ |

| Molecular Weight | 587.37 g/mol (Da) |

| Appearance | Red solid |

| Solubility | Excellent in DMF and DMSO; practically insoluble in water |

| Absorption Maximum (λmax) | 533 nm |

| Emission Maximum (λem) | 554 nm |

| Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ |

| Storage Conditions | -20°C, protected from light, desiccated |

Data compiled from authoritative chemical specifications[1, 4].

Protocol: Preparation of 10 mM Stock Solution

Causality in Experimental Design

-

Solvent Choice (Anhydrous DMSO): Fluorophores and azides are susceptible to degradation via hydrolysis over prolonged periods. Using strictly anhydrous DMSO (≤0.01% water) prevents moisture absorption, ensuring the azide group remains reactive and the xanthene core resists photobleaching.

-

Aliquoting Strategy: Repeated freeze-thaw cycles introduce atmospheric condensation into the stock vial. Aliquoting into single-use volumes mitigates this risk, ensuring the 10 mM concentration remains absolute across months of experiments.

Step-by-Step Methodology

-

Equilibration: Remove the vial of JOE azide, 5-isomer from -20°C storage. Self-Validation Check: Allow the vial to equilibrate to room temperature (approx. 30 minutes) before opening. Opening a cold vial immediately causes atmospheric moisture to condense on the hygroscopic powder, ruining the anhydrous environment.

-